

A Comprehensive Technical Guide to Benzyl 2-bromopropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 2-bromopropanoate**

Cat. No.: **B126160**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **Benzyl 2-bromopropanoate**, a key intermediate in organic synthesis. The document covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel chemical entities. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and safety information to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

Benzyl 2-bromopropanoate is a colorless to pale yellow liquid with a fruity odor.^[1] It is widely utilized as a versatile reagent in various organic transformations. Below is a summary of its key properties.

Table 1: Physical and Chemical Properties of **Benzyl 2-bromopropanoate**

Property	Value	Reference
CAS Number	3017-53-6	[2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[2]
Molecular Weight	243.10 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	139-141 °C	[1]
Density	~1.410 g/cm ³ (Predicted)	[1]
IUPAC Name	benzyl 2-bromopropanoate	[2]
Synonyms	2-Bromopropionic acid benzyl ester, Benzyl 2-bromopropionate	[2]

Spectroscopic Data

The structural confirmation of **Benzyl 2-bromopropanoate** is typically achieved through standard spectroscopic techniques. The following are characteristic spectral data for the compound.

Table 2: Spectroscopic Data of **Benzyl 2-bromopropanoate**

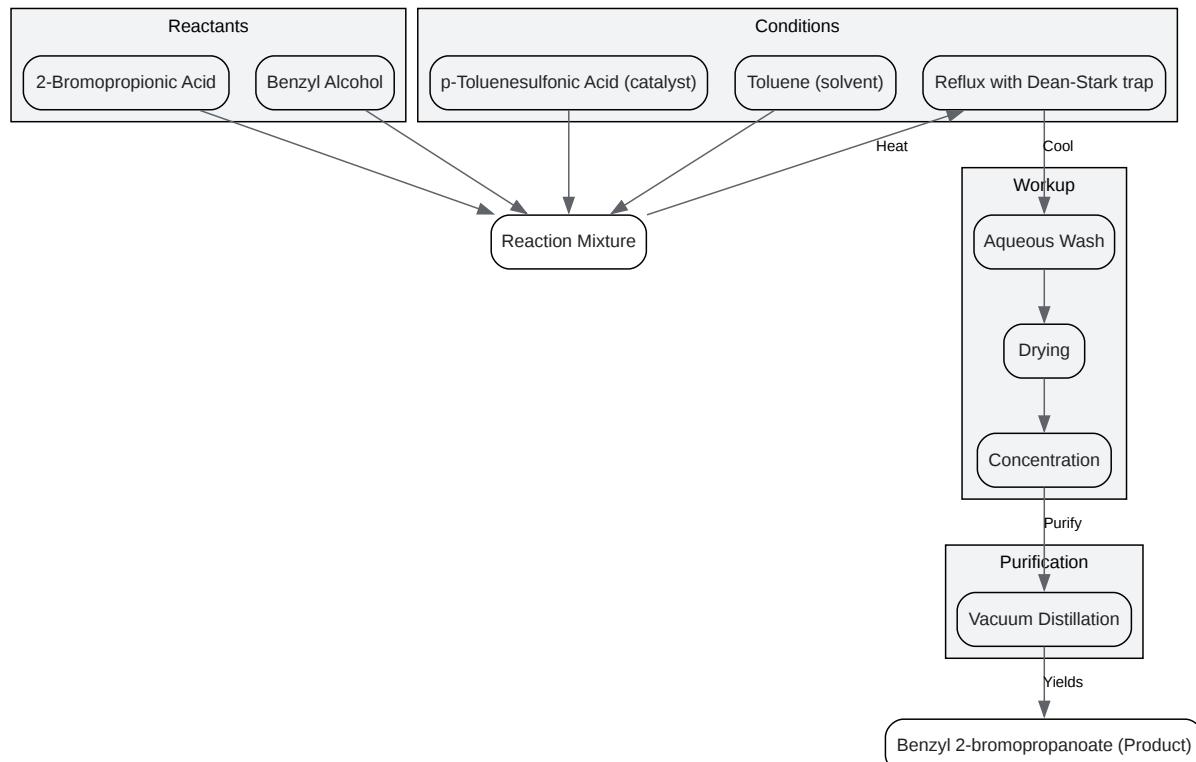
Technique	Data
¹ H NMR (CDCl ₃)	δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -CH ₂ -Ph), 4.35 (q, J=7.0 Hz, 1H, -CH(Br)-), 1.80 (d, J=7.0 Hz, 3H, -CH ₃)
¹³ C NMR (CDCl ₃)	δ (ppm): 169.5 (C=O), 135.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.2 (Ar-CH), 68.0 (-CH ₂ -), 45.0 (-CH(Br)-), 21.5 (-CH ₃)
FT-IR (neat)	ν (cm ⁻¹): 3035 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1740 (C=O ester stretch), 1250, 1150 (C-O stretch), 695 (C-Br stretch)

Note: The NMR data is predicted based on standard chemical shift values and analysis of similar compounds. The IR data is based on characteristic functional group absorptions.

Synthesis

Benzyl 2-bromopropanoate is most commonly synthesized via the Fischer esterification of 2-bromopropionic acid with benzyl alcohol, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Benzyl 2-bromopropanoate


Materials:

- 2-bromopropionic acid
- Benzyl alcohol
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask with a Dean-Stark trap and reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-bromopropionic acid (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

- Add toluene as the solvent to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, or the reaction is complete as determined by TLC, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **Benzyl 2-bromopropanoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Benzyl 2-bromopropanoate**.

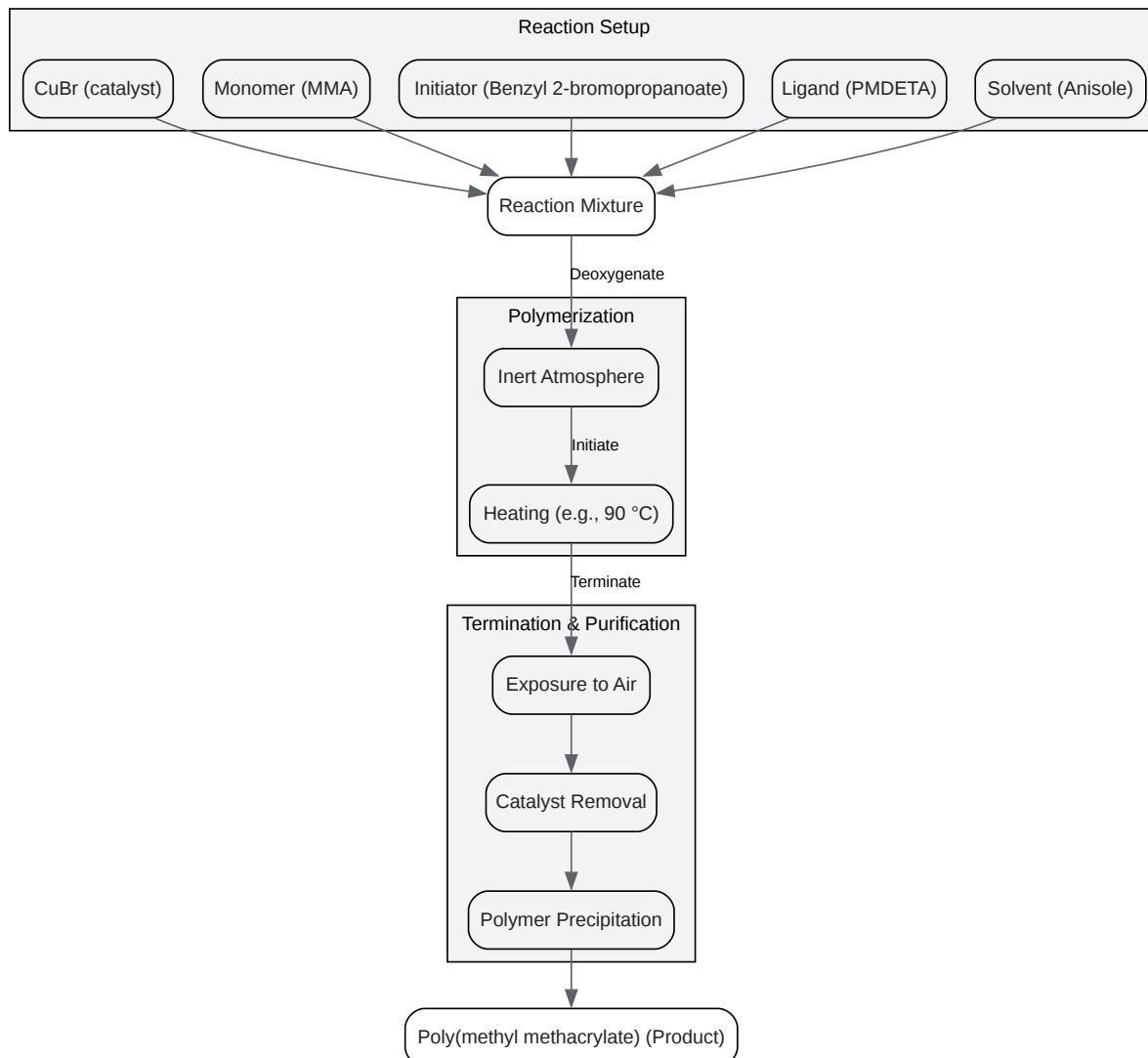
Reactivity and Applications

Benzyl 2-bromopropanoate is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution reactions. A significant application is its use as an initiator in Atom Transfer Radical Polymerization (ATRP).

Application in Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.^[3] **Benzyl 2-bromopropanoate** can serve as an efficient initiator for the ATRP of various monomers, such as styrenes and acrylates.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA) using Benzyl 2-bromopropanoate


Materials:

- Methyl methacrylate (MMA), inhibitor removed
- **Benzyl 2-bromopropanoate** (initiator)
- Copper(I) bromide (CuBr) (catalyst)
- N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA) (ligand)
- Anisole (solvent)
- Schlenk flask
- Nitrogen or Argon source

Procedure:

- To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and a magnetic stir bar.
- Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen).

- In a separate flask, prepare a solution of MMA (e.g., 100 equivalents), **Benzyl 2-bromopropanoate** (1 equivalent), PMDETA (1 equivalent), and anisole.
- Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
- Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
- Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90 °C) and stir.
- Monitor the polymerization progress by taking samples periodically and analyzing for monomer conversion (by ^1H NMR or GC) and molecular weight (by GPC).
- To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
- Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
- Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.

[Click to download full resolution via product page](#)

Caption: Workflow for ATRP using **Benzyl 2-bromopropanoate**.

Safety and Handling

Benzyl 2-bromopropanoate is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

- H315: Causes skin irritation.[\[2\]](#)
- H317: May cause an allergic skin reaction.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H400: Very toxic to aquatic life.[\[2\]](#)

Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Avoid release to the environment.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If skin irritation or rash occurs, get medical advice/attention.

Conclusion

Benzyl 2-bromopropanoate is a versatile and valuable chemical intermediate with significant applications in organic synthesis and polymer chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and safety information. With this information, researchers and professionals can effectively and safely utilize **Benzyl 2-bromopropanoate** in their laboratory work to advance their research and development goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Benzyl 2-bromopropanoate | C10H11BrO2 | CID 298874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Benzyl 2-bromopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126160#benzyl-2-bromopropanoate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com